molecular formula C16H18N2 B12809118 Ergoline, 8,9-didehydro-6,8-dimethyl-, (10beta)- CAS No. 82597-81-7

Ergoline, 8,9-didehydro-6,8-dimethyl-, (10beta)-

Cat. No.: B12809118
CAS No.: 82597-81-7
M. Wt: 238.33 g/mol
InChI Key: XJOOMMHNYOJWCZ-DZGCQCFKSA-N
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Description

Ergoline, 8,9-didehydro-6,8-dimethyl-, (10beta)- is a chemical compound that belongs to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are found in various natural sources, including fungi and plants. These compounds have been studied extensively for their pharmacological properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ergoline, 8,9-didehydro-6,8-dimethyl-, (10beta)- involves multiple steps, starting from simpler precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the ergoline skeleton. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of ergoline derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Ergoline, 8,9-didehydro-6,8-dimethyl-, (10beta)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ergoline, 8,9-didehydro-6,8-dimethyl-, (10beta)- has been studied for various scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.

    Biology: Studied for its interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its use in treating migraines and other neurological conditions.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of ergoline, 8,9-didehydro-6,8-dimethyl-, (10beta)- involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, and other proteins that play a role in various physiological processes. The compound’s effects are mediated through these interactions, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Ergoline, 8,9-didehydro-6,8-dimethyl-, (10beta)- can be compared with other ergoline derivatives, such as:

    Lysergic Acid Diethylamide (LSD): Known for its psychedelic effects.

    Ergotamine: Used in the treatment of migraines.

    Ergine: Found in certain plant species and known for its psychoactive properties.

Each of these compounds has unique structural features and biological activities, making them distinct from one another. Ergoline, 8,9-didehydro-6,8-dimethyl-, (10beta)- is unique in its specific chemical structure and the resulting pharmacological properties.

Properties

CAS No.

82597-81-7

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

(6aR,10aS)-7,9-dimethyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline

InChI

InChI=1S/C16H18N2/c1-10-6-13-12-4-3-5-14-16(12)11(8-17-14)7-15(13)18(2)9-10/h3-6,8,13,15,17H,7,9H2,1-2H3/t13-,15+/m0/s1

InChI Key

XJOOMMHNYOJWCZ-DZGCQCFKSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C

Canonical SMILES

CC1=CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C

Origin of Product

United States

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